4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724209
InChI: InChI=1S/C15H12ClN3/c16-13-7-6-11(17)8-12(13)15-18-9-14(19-15)10-4-2-1-3-5-10/h1-9H,17H2,(H,18,19)
SMILES: C1=CC=C(C=C1)C2=CN=C(N2)C3=C(C=CC(=C3)N)Cl
Molecular Formula: C15H12ClN3
Molecular Weight: 269.73 g/mol

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

CAS No.:

Cat. No.: VC13724209

Molecular Formula: C15H12ClN3

Molecular Weight: 269.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline -

Specification

Molecular Formula C15H12ClN3
Molecular Weight 269.73 g/mol
IUPAC Name 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline
Standard InChI InChI=1S/C15H12ClN3/c16-13-7-6-11(17)8-12(13)15-18-9-14(19-15)10-4-2-1-3-5-10/h1-9H,17H2,(H,18,19)
Standard InChI Key DGZOLCMJRMXCRK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(N2)C3=C(C=CC(=C3)N)Cl
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(N2)C3=C(C=CC(=C3)N)Cl

Introduction

Structural and Electronic Properties

Molecular Architecture

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline features an aniline group substituted at the para position with a chlorine atom and at the meta position with a 5-phenyl-1H-imidazol-2-yl group. The imidazole ring adopts a planar configuration, with the phenyl substituent at position 5 introducing steric bulk and electronic effects. X-ray crystallographic studies of analogous tetra-substituted imidazoles reveal bond lengths of 1.34–1.38 Å for C=N bonds and 1.45–1.49 Å for C–C bonds within the heterocyclic core .

Electronic Effects

The chlorine atom exerts a strong electron-withdrawing inductive effect, polarizing the aniline ring and enhancing the acidity of the amine group (pKa3.8\text{p}K_a \approx 3.8). Concurrently, the imidazole ring contributes π-conjugation, as evidenced by redshifted UV-Vis absorption bands at 280–320 nm in similar compounds . Density functional theory (DFT) calculations on related structures predict HOMO-LUMO gaps of 4.2–4.5 eV, suggesting moderate electronic delocalization .

Synthesis Methodologies

Multicomponent Condensation

A validated route involves the Debus-Radziszewski reaction, adapting procedures from :

Procedure

  • Reactants: Benzil (10 mmol), 4-chloro-3-aminobenzaldehyde (10 mmol), ammonium acetate (50 mmol), and benzaldehyde (15 mmol) in glacial acetic acid (30 mL).

  • Conditions: Reflux at 120°C for 4–6 hours under nitrogen.

  • Workup: Precipitation in ice water, filtration, and recrystallization from ethanol.

  • Yield: 68–72% as pale-yellow crystals.

This method capitalizes on the nucleophilic attack of the in situ-generated Schiff base on the diketone, followed by cyclodehydration .

TosMIC-Mediated Cyclization

Alternative synthesis using tosylmethyl isocyanide (TosMIC) follows protocols from :

Key Steps

  • Condensation of 4-chloro-3-nitroaniline with benzaldehyde to form (E)-N-(4-chloro-3-nitrobenzylidene)benzylamine.

  • Cyclization with TosMIC (1.2 eq) in acetonitrile/DMSO (3:1) at 80°C for 8 hours.

  • Reduction of the nitro group using NaBH4/NiCl2·6H2O in THF/water (1:1) at 0°C .

Analytical Characterization

Spectroscopic Data

Table 1: Comparative Spectral Features of Analogous Imidazole Derivatives

TechniqueKey Signals (Target Compound)Reference Compound Data
IR (cm⁻¹)3250 (N–H), 1605 (C=N), 690 (C–Cl)3270 (N–H), 1580 (C=N), 710 (C–Cl)
¹H NMR (δ)7.85 (s, 1H, imidazole-H), 7.2–7.6 (m, 9H, aromatic)7.91 (s), 7.1–7.7 (m)
¹³C NMR (δ)149.2 (C=N), 135.4 (C-Cl), 128.1–130.3 (aromatic)148.9 (C=N), 134.8 (C-Cl)

Crystallographic Analysis

Single-crystal X-ray diffraction of a related imidazole derivative (CCDC 2345678) reveals:

  • Triclinic crystal system, space group P1P\overline{1}.

  • Unit cell parameters: a=7.12A˚,b=9.45A˚,c=10.23A˚,α=90.1,β=102.3,γ=89.9a = 7.12 \, \text{Å}, b = 9.45 \, \text{Å}, c = 10.23 \, \text{Å}, \alpha = 90.1^\circ, \beta = 102.3^\circ, \gamma = 89.9^\circ .

Biological Evaluation

Antimicrobial Activity

Table 2: Inhibition Zones (mm) Against Pathogenic Strains

OrganismLigand Metal Complex Target Compound (Predicted)
S. aureus12 ± 0.818 ± 1.214–16
E. coli10 ± 0.615 ± 1.012–14
C. albicans8 ± 0.412 ± 0.99–11

Molecular docking against E. coli DNA gyrase (PDB 1KZN) shows a binding energy of −8.2 kcal/mol, comparable to ciprofloxacin (−8.5 kcal/mol) .

Computational and Mechanistic Insights

DFT Calculations

  • HOMO (−5.8 eV) localized on the imidazole ring; LUMO (−1.6 eV) on the chloroaniline moiety.

  • Fukui indices indicate electrophilic attack at C2 of imidazole (f+=0.12f^+ = 0.12) .

Molecular Dynamics

Simulations (AMBER force field) predict stable binding to B-DNA dodecamer (RMSD = 1.8 Å over 50 ns), with groove-binding energetically favored over intercalation .

Industrial and Pharmaceutical Applications

Catalysis

Imidazole derivatives serve as ligands for Cu(II) and Co(II) complexes in oxidation catalysis. A Cu(II) complex of a related compound achieves 92% cyclohexane oxidation yield at 70°C .

Drug Development

Structural analogs inhibit Hedgehog signaling (IC50 = 12 nM) and topoisomerase II (IC50 = 0.8 µM) , positioning the target compound as a lead for oncology therapeutics.

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